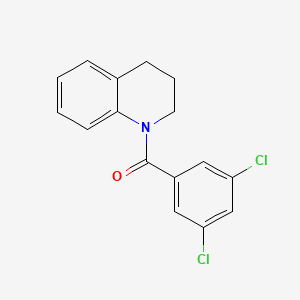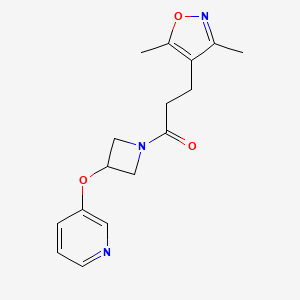
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DPA-713 and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Activity of Heterocyclic Compounds : Novel compounds were synthesized through reactions involving similar structural frameworks, showing significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014). These studies highlight the therapeutic potential of such compounds in treating various conditions.
- Generation of Structurally Diverse Libraries : Using related compounds as starting materials, structurally diverse libraries were generated through alkylation and ring closure reactions, showcasing the versatility of these compounds in synthesizing new chemical entities (Roman, 2013).
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This method was applied to synthesize heterocyclic derivatives, demonstrating the utility of similar compounds in complex chemical transformations (Bacchi et al., 2005).
- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential biomedical applications of related compounds (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities
- Synthesis of Pyrimidine-Azetidinone Analogues : These compounds were evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, suggesting the role of similar compounds in developing new antimicrobial agents (Chandrashekaraiah et al., 2014).
Miscellaneous Applications
- Synthesis of Pyrimidin-4-one-1,2,3-Triazole Conjugates : These conjugates were synthesized and evaluated as inhibitors of glycogen synthase kinase-3β with anti-depressant activity, highlighting the pharmaceutical applications of related compounds (Khan et al., 2016).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-15(12(2)22-18-11)5-6-16(20)19-9-14(10-19)21-13-4-3-7-17-8-13/h3-4,7-8,14H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFFGLNGDYTKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

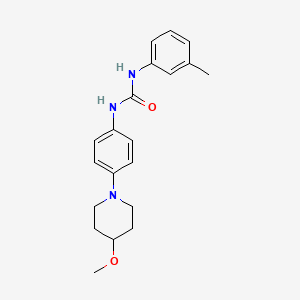
![2-Amino-6-benzyl-4-(2-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2695565.png)
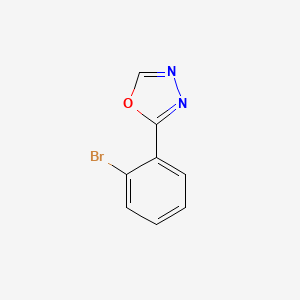
![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2695572.png)
![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)
![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)

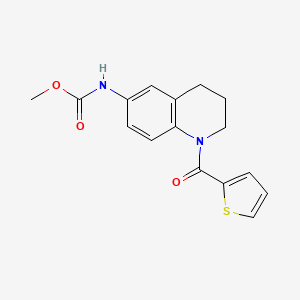
![2-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2695579.png)
![3-Methylsulfonyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2695580.png)

